Cantharidin
Overview
Description
Cantharidin is a naturally occurring terpenoid produced by blister beetles, particularly those in the family Meloidae . It is a colorless, odorless fatty substance known for its potent vesicant (blistering) properties . Historically, this compound has been used in traditional medicine for various purposes, including as an aphrodisiac and a treatment for warts .
Mechanism of Action
Target of Action
Cantharidin, a terpenoid produced by blister beetles, primarily targets the lipid membranes of epidermal keratinocytes . It also inhibits protein phosphatases 1 and 2A (PP1, PP2A) . These targets play a crucial role in maintaining cellular structure and regulating protein function.
Mode of Action
This compound is specifically absorbed by lipids in the membrane of epidermal keratinocytes, where it activates the release of neutral serine proteases . These enzymes subsequently break the peptide bonds in surrounding proteins, leading to the progressive degeneration of desmosomal dense plaques, which are important cellular structures that participate in cell-to-cell adhesion . This degeneration results in the detachment of the tonofilaments that hold cells together .
Biochemical Pathways
This compound affects several biochemical pathways. It activates the ATF6 and PERK pathways , initiating downstream signaling pathways and continuous accumulation of CHOP proteins , thereby inducing apoptosis . It also induces G2/M phase arrest by inhibition of Cdc25c and Cyclin A and triggers apoptosis through reactive oxygen species and the mitochondria-dependent pathways .
Pharmacokinetics
Little pharmacodynamic and pharmacokinetic data regarding this compound in the human body currently exists . It’s known that this compound is a vesicant . Each mL of YCANTH topical solution contains 7 mg of active ingredient .
Result of Action
The action of this compound results in the formation of external blisters upon contact with human skin . It also significantly inhibits the proliferation and migration of HCT116 cells and promotes apoptosis at certain concentrations . In addition, this compound has been found to have a substantial impact on immune function modulation in colorectal cancer patients .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been used as a novel type of biopesticide in China for the control of lepidopteran pests because of its high insecticidal activity . Furthermore, this compound’s effects can vary depending on the concentration used .
Biochemical Analysis
Biochemical Properties
Cantharidin interacts with various enzymes and proteins. It is specifically absorbed by lipids in the membrane of epidermal keratinocytes, where it activates the release of neutral serine proteases . These enzymes subsequently break the peptide bonds in surrounding proteins, leading to the progressive degeneration of desmosomal dense plaques, which are important cellular structures that participate in cell-to-cell adhesion .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to suppress cell proliferation via JAK2/STAT3, PI3K/Akt, and p38 MAPK pathway regulation . Moreover, this compound can function as an inhibitor of protein phosphatase 2 A (PP2A) to induce DNA damage and apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces DNA damage via KDM4A-dependent H3K36 methylation . It also inhibits HCC development through p38 MAPK, JAK2/STAT3, PI3K/Akt and LC3 related autophagy pathways .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been reported that this compound treatment results in a decrease in mitochondrial reduced glutathione, succinate dehydrogenase activity, mitochondrial membrane potential, and induces apoptosis and necrosis in DL cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The estimated minimum lethal dose of this compound in horses is 0.5–1 mg this compound per kg of body weight . As few as 4–6 g of dried beetles may be fatal to a horse .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been reported that this compound could cause hepatotoxicity by increasing the level of glutathione and downregulating the level of 3-sulfalanine in mice, resulting in disturbed glutathione and taurine metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. In females, this compound is first absorbed by spermatophoral receptacle in high volume while at the same time goes through ovary and is distributed upon eggs .
Subcellular Localization
It is known that this compound is absorbed by lipids in the membrane of epidermal keratinocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cantharidin can be synthesized through several methods, including the Diels-Alder cycloaddition reaction. This reaction involves the formation of a key intermediate, which is then converted into this compound through a series of steps . Another method involves palladium-mediated carbonylation to generate intermediates that lead to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from blister beetles. The beetles are collected, dried, and then subjected to solvent extraction to isolate this compound . This method is labor-intensive and requires careful handling due to the toxic nature of the compound.
Chemical Reactions Analysis
Types of Reactions: Cantharidin undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to produce cantharidic acid.
Substitution: Substitution reactions can occur at the anhydride moiety of this compound, resulting in the formation of various derivatives.
Major Products: The major products formed from these reactions include cantharidic acid and various reduced or substituted derivatives of this compound .
Scientific Research Applications
Cantharidin has a wide range of scientific research applications:
Biology: In biological research, this compound is used to study cell signaling pathways and enzyme inhibition.
Medicine: Medically, this compound is used topically to treat warts and molluscum contagiosum.
Comparison with Similar Compounds
Norcantharidin: A demethylated derivative of this compound with similar anticancer properties.
Cantharimides: Derivatives of this compound with modifications at the anhydride moiety.
Uniqueness: this compound is unique due to its potent vesicant properties and its ability to inhibit PP2A. This makes it a valuable tool in both medical and research applications .
Properties
Cantharidine totally inhibits the phosphorylase a phosphatase activity in mouse liver, muscle, and skin cytosol at 5000 nM, with IC50s of 110-250 nM. About 50% of the phosphorylase a phosphatase activity of brain cytosol is sensitive to cantharidine with an IC50 of approximately 80 nM and the remaining half is not inhibited even at 5000 nM. | |
CAS No. |
56-25-7 |
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(2R,6S)-2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3/t5?,6?,9-,10+ |
InChI Key |
DHZBEENLJMYSHQ-OBDNUKKESA-N |
SMILES |
CC12C3CCC(C1(C(=O)OC2=O)C)O3 |
Isomeric SMILES |
C[C@]12C3CCC([C@]1(C(=O)OC2=O)C)O3 |
Canonical SMILES |
CC12C3CCC(C1(C(=O)OC2=O)C)O3 |
Appearance |
Solid powder |
boiling_point |
Sublimes at 230 °F (EPA, 1998) Sublimes @ 84 °C |
Color/Form |
Orthorhombic plates, scales |
melting_point |
424 °F (EPA, 1998) 218 °C |
56-25-7 | |
physical_description |
Cantharidin appears as brown to black powder or plates or scales. Formerly used as a counterirritant and vesicant. Used for the removal of warts. Used as an experimental anti tumor agent. Active ingredient in spanish fly, a reputed aphrodisiac. (EPA, 1998) |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Insol in cold water; somewhat sol in hot water; 1 g dissolves in 40 ml acetone, 65 ml chloroform; 1 g dissolves in 560 ml ether, 150 ml ethyl acetate; sol in oils. SOL IN CONCN SULFURIC ACID, ACETIC ACID SLIGHTLY SOL IN BENZENE, ALCOHOL In water, 31 mg/l @ 20 °C. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AI3-04021; AI304021; AI3 04021; BRN-0085302; BRN0085302; BRN 0085302; Cantharidine; Cantharone; Kantaridin; Cantharidine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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